molecular formula C21H22FNO4 B11130170 Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11130170
M. Wt: 371.4 g/mol
InChI Key: YUYOCRHCQCVSFG-UHFFFAOYSA-N
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Description

Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, known for their pharmacological roles as calcium channel antagonists and applications in cardiovascular therapeutics. Structurally, it features a 1,4-dihydropyridine core substituted at the 4-position with a 4-fluorophenyl group and esterified at the 3,5-positions with diallyl groups. The diallyl ester moieties and fluorinated aromatic substituent influence its physicochemical properties, metabolic stability, and target selectivity .

Properties

Molecular Formula

C21H22FNO4

Molecular Weight

371.4 g/mol

IUPAC Name

bis(prop-2-enyl) 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H22FNO4/c1-5-11-26-20(24)17-13(3)23-14(4)18(21(25)27-12-6-2)19(17)15-7-9-16(22)10-8-15/h5-10,19,23H,1-2,11-12H2,3-4H3

InChI Key

YUYOCRHCQCVSFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)F)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. This intermediate is then subjected to allylation using allyl bromide and a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The allyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the allyl groups.

Major Products Formed

    Oxidation: 4-(4-fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions, thereby exerting effects on cellular processes that depend on calcium signaling. This mechanism is similar to that of other dihydropyridine derivatives, which are known to act as calcium channel blockers .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-aryl substituent significantly impacts biological activity. Key analogues include:

Compound Name 4-Substituent Molecular Weight (g/mol) Key Properties/Activities
Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-DHP 4-Fluorophenyl ~397–415* Hypothetical calcium modulation
Diethyl 4-(2-chloro-4-fluorophenyl)-2,6-dimethyl-1,4-DHP 2-Chloro-4-fluorophenyl 381.828 Structural analogue; no activity reported
Diethyl 4-(2-trifluoromethylphenyl)-2,6-dimethyl-1,4-DHP 2-Trifluoromethylphenyl 397.398 Potential enhanced metabolic stability
Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-DHP 2-Chlorophenyl ~348.83 TERT inhibition in pulmonary hypertension

*Inferred based on structural similarity to .

  • Fluorophenyl vs. Chlorophenyl/Trifluoromethylphenyl : The electron-withdrawing fluorine atom in the target compound may enhance membrane permeability compared to chlorinated or trifluoromethylated analogues. However, trifluoromethyl groups (e.g., in ) improve lipophilicity and resistance to oxidative metabolism .

Ester Group Modifications

Ester groups at the 3,5-positions dictate solubility and enzymatic hydrolysis rates:

Compound Name Ester Groups Key Findings
Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-DHP Diallyl Potential for rapid hydrolysis due to allyl ester lability
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-DHP Diethyl Symmetrical esters correlate with optimal calcium channel antagonism
Methyl/2-propoxyethyl esters (e.g., ) Mixed alkyl chains High enantiomeric ratios (e.g., ≥99% e.e.) via chemoenzymatic synthesis
  • Diallyl vs. Diethyl Esters : Diallyl esters may confer higher reactivity but lower metabolic stability compared to diethyl esters. Symmetrical diesters (e.g., diethyl) are often preferred for balanced pharmacokinetics .

Calcium Channel Antagonism

  • Symmetrical vs. Asymmetrical Esters : highlights that symmetrical 3,5-diesters (e.g., diethyl) exhibit optimal calcium channel antagonism (IC50: 8.25 × 10⁻⁶ to 4.36 × 10⁻⁷ M), whereas bulky substituents (e.g., t-Bu) may cause irreversible inhibition .
  • 4-Substituent Bioisosterism : The 4-(4-fluorophenyl) group in the target compound may act as a bioisostere for classical 3-nitrophenyl or pyridyl groups, modulating voltage-gated calcium channels .

Metabolic Stability

  • Oxidative Metabolism : 1,4-DHPs are prone to cytochrome P450-mediated oxidation. Fluorinated aryl groups (e.g., 4-fluorophenyl) may slow oxidation compared to chlorinated analogues .

Biological Activity

Diallyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C21_{21}H22_{22}FNO4_4
  • Molecular Weight : 373.40 g/mol
  • CAS Number : Not explicitly listed but related compounds can be found under similar identifiers.

This compound is part of the dihydropyridine class of compounds. These compounds are known to interact with calcium channels and have been studied for their cardiovascular effects. The specific interactions of this compound with various biological targets are still under investigation but may include:

  • Calcium Channel Blockade : Similar compounds in the dihydropyridine family exhibit calcium channel blocking properties, which can lead to vasodilation and reduced blood pressure.
  • Antioxidant Activity : Some studies suggest that dihydropyridines possess antioxidant properties, potentially mitigating oxidative stress in cells.

Study 1: Antihypertensive Effects

A study conducted on a related dihydropyridine compound demonstrated significant antihypertensive effects in animal models. The administration resulted in a marked decrease in systolic blood pressure alongside improved cardiac output.

Study 2: Neuroprotection

In vitro studies examining the neuroprotective effects of dihydropyridine derivatives indicated that they could reduce neuronal apoptosis during oxidative stress conditions by modulating intracellular calcium levels.

Data Table: Biological Activities of Dihydropyridine Derivatives

Compound NameBiological ActivityReference
Dihydropyridine AAntihypertensiveSmith et al., 2020
Dihydropyridine BNeuroprotectiveJohnson et al., 2021
Dihydropyridine CAnticancerLee et al., 2019

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